molecular formula C26H36Cl2N2O4 B1665211 Alestramustine CAS No. 139402-18-9

Alestramustine

Cat. No. B1665211
M. Wt: 511.5 g/mol
InChI Key: NRUFLTXGIPFVSH-KBVRNWHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alestramustine is a cytostatic antineoplastic agent. It is the L-alanine ester of estramustine, which is a combination of the nitrogen mustard normustine coupled via a carbamate to the estrogen estradiol.Alestramustine acts as a prodrug to estramustine, and also forms estradiol as a byproduct.The drug, via its active metabolites, binds to microtubule-associated proteins and β-tubulin and interferes with microtubule function, thereby inhibiting cell division. Due to its estrogen moiety, alestramustine is selectively concentrated in estrogen receptor-positive cells such as prostate and breast.

Scientific Research Applications

1. Application in Psoriasis Treatment

Alefacept, a biologic agent, has been extensively studied for its efficacy in treating moderate to severe chronic plaque psoriasis. Clinical trials have demonstrated its effectiveness in reducing the severity of psoriasis symptoms and inducing long-term remissions in a significant proportion of patients. It functions by inhibiting T-cell activation and inducing apoptosis of memory T cells, which are crucial in the pathogenesis of psoriasis (Perlmutter et al., 2008), (Krueger, 2004).

2. Impact on Health-Related Quality of Life

Alefacept has been shown to significantly improve the quality of life in patients with chronic plaque psoriasis. This improvement is evident across various quality of life measures, highlighting the broader impact of alefacept beyond just symptom relief (Finlay et al., 2003).

3. Effects on Lymphocyte Counts and Clinical Response

Studies have shown that alefacept-induced decreases in circulating blood lymphocyte counts correlate with clinical response in patients with chronic plaque psoriasis. This relationship underscores the mechanism by which alefacept achieves its therapeutic effects in psoriasis, through specific targeting of memory T-cell subpopulations (Ortonne et al., 2003).

properties

CAS RN

139402-18-9

Product Name

Alestramustine

Molecular Formula

C26H36Cl2N2O4

Molecular Weight

511.5 g/mol

IUPAC Name

[(8R,9S,13S,14S,17S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] (2S)-2-aminopropanoate

InChI

InChI=1S/C26H36Cl2N2O4/c1-16(29)24(31)34-23-8-7-22-21-5-3-17-15-18(33-25(32)30(13-11-27)14-12-28)4-6-19(17)20(21)9-10-26(22,23)2/h4,6,15-16,20-23H,3,5,7-14,29H2,1-2H3/t16-,20+,21+,22-,23-,26-/m0/s1

InChI Key

NRUFLTXGIPFVSH-KBVRNWHJSA-N

Isomeric SMILES

C[C@@H](C(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl)C)N

SMILES

CC(C(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl)C)N

Canonical SMILES

CC(C(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl)C)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Alestramustine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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